Dolastatin 11
Description
Properties
CAS No. |
111517-68-1 |
|---|---|
Molecular Formula |
C50H80N8O12 |
Molecular Weight |
985.2 g/mol |
IUPAC Name |
(2S,8S,14S,17S,20S,25S,28R,29S)-2-[(2S)-butan-2-yl]-28-ethyl-17-[(4-methoxyphenyl)methyl]-7,13,16,20,22,22,25,29-octamethyl-8-(2-methylpropyl)-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone |
InChI |
InChI=1S/C50H80N8O12/c1-17-29(7)41-46(65)52-25-38(59)56(13)36(23-27(3)4)44(63)51-26-39(60)58(15)40(28(5)6)47(66)57(14)37(24-33-19-21-34(69-16)22-20-33)45(64)53-31(9)42(61)50(11,12)49(68)54-32(10)43(62)55-35(18-2)30(8)48(67)70-41/h19-22,27-32,35-37,40-41H,17-18,23-26H2,1-16H3,(H,51,63)(H,52,65)(H,53,64)(H,54,68)(H,55,62)/t29-,30-,31-,32-,35+,36-,37-,40-,41-/m0/s1 |
InChI Key |
XOSLDLHSPLPVME-FKLVWXFWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)NCC(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)C(C(=O)N[C@H](C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)[C@@H](C)CC)C |
Canonical SMILES |
CCC1C(C(=O)OC(C(=O)NCC(=O)N(C(C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)C(C(=O)NC(C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)C(C)CC)C |
Origin of Product |
United States |
Natural Biogenesis and Isolation Methodologies for Dolastatin 11
Identification of Original Marine Invertebrate Sources: Dolabella auricularia
Dolastatin 11 is a potent cytostatic depsipeptide that was first identified and isolated from the sea hare Dolabella auricularia. researchgate.netacs.org This marine mollusk, found in the Indian Ocean, became a subject of intense investigation due to the remarkable biological activity of its chemical constituents. portlandpress.comnih.gov The initial discovery of the dolastatin family of compounds, including this compound, was the result of a large-scale effort to identify antineoplastic agents from natural sources. elsevierpure.com
The isolation process from Dolabella auricularia was exceedingly challenging due to the compound's extremely low natural abundance. Researchers had to process vast quantities of the sea hare to obtain minuscule amounts of the pure substance. For instance, the yield for this compound from the mollusk was reported to be as low as 3 x 10⁻⁶ percent. acs.org This scarcity underscored the difficulty in obtaining sufficient material for comprehensive structural elucidation and biological testing, making the initial isolation a significant scientific achievement. elsevierpure.com The investigation of D. auricularia led to the discovery of a range of structurally unique peptides and depsipeptides, collectively named dolastatins 1 through 15. elsevierpure.com
Elucidation of Cyanobacterial Symbionts as True Producers
Subsequent research revealed that Dolabella auricularia is not the biosynthetic origin of the dolastatins. Instead, the sea hare accumulates these compounds through its diet. portlandpress.comresearchgate.net It is now widely accepted that the true producers of many dolastatins, and other bioactive molecules found in marine invertebrates, are cyanobacteria (formerly known as blue-green algae). portlandpress.comresearchgate.net The invertebrates feed on these microorganisms, sequestering the secondary metabolites which may then serve as a form of chemical defense. portlandpress.com This discovery shifted the focus of biosynthetic studies from the macroorganism to its microbial food sources or symbionts. The isolation of dolastatins and their analogues directly from cyanobacteria provided definitive evidence for their microbial origin. researchgate.netacs.orgresearchgate.net
The search for the primary producer of the dolastatins led researchers to marine cyanobacteria. Specifically, analogues of this compound have been isolated from cyanobacterial assemblages involving Lyngbya majuscula. researchgate.netacs.org For example, Dolastatin 12, a closely related compound, was isolated from a Lyngbya majuscula/Schizothrix calcicola assemblage. researchgate.netacs.org The presence of these structurally similar compounds in cyanobacteria strongly implies that this compound is also of cyanobacterial origin. acs.org Collections of Lyngbya majuscula from various locations have yielded a number of dolastatin-related compounds, reinforcing the role of this cyanobacterium as a prolific source of these potent metabolites. researchgate.netmdpi.com
Several analogues of this compound have been isolated directly from cyanobacteria, with Majusculamide C being a prominent example. acs.org Majusculamide C, a known metabolite from Lyngbya majuscula, shares a close structural relationship with this compound. acs.orgnih.gov Both are cyclic depsipeptides with a 30-membered ring. nih.gov The primary structural difference lies in specific amino acid residues and methylation patterns. The discovery and structural analysis of these cyanobacterial metabolites were crucial in confirming the configurations of certain stereocenters within the dolastatin family, including this compound. acs.org The high structural similarity between these compounds suggests a shared biosynthetic pathway. nih.gov
Below is a table comparing key features of this compound and its related analogues.
| Feature | This compound | Dolastatin 12 | Majusculamide C |
| Compound Type | Cyclic Depsipeptide | Cyclic Depsipeptide | Cyclic Depsipeptide |
| Primary Source | Dolabella auricularia (accumulated) | Lyngbya majuscula/Schizothrix calcicola | Lyngbya majuscula |
| Ring Size | 30-membered | 30-membered | 30-membered |
| Key Structural Units | Contains unique amino acid residues | Structurally analogous to this compound | Structurally analogous to this compound |
Advanced Isolation and Purification Techniques for this compound
The isolation of this compound from its natural sources is a complex process guided by bioassays to track the active fractions. elsevierpure.com The general procedure begins with the large-scale extraction of the source organism (either the sea hare or the cyanobacterium) using organic solvents. google.com This crude extract, containing a complex mixture of thousands of compounds, then undergoes a multi-step purification process.
Due to the low concentration of the target compound, a series of chromatographic techniques are employed for separation. These methods typically include:
Solvent Partitioning: To separate compounds based on their polarity.
Column Chromatography: Using various stationary phases like silica gel or Sephadex to achieve initial separation.
High-Performance Liquid Chromatography (HPLC): This is a critical final step, often requiring multiple rounds with different column types (e.g., reversed-phase) to achieve the high purity required for structural analysis and biological testing. acs.org
The entire process is laborious and highlights the challenges in natural product chemistry, especially when dealing with compounds present in trace amounts. elsevierpure.com The development of more efficient purification methods, such as advanced automated chromatography systems and hybrid purification platforms, has been crucial for the continued discovery and study of such molecules.
Chemical Synthesis and Derivatization Strategies for Dolastatin 11
Total Synthesis Approaches for Dolastatin 11 and its Core Scaffolds
The total synthesis of this compound, a complex 30-membered macrocycle, is a significant challenge that has been addressed through strategic, multi-step approaches. nih.govresearchgate.net These syntheses are characterized by the careful construction of unique, non-proteinogenic amino acid and hydroxy acid units, which are subsequently assembled into a linear precursor for final cyclization.
The general strategy for synthesizing cyclic depsipeptides like this compound involves dissecting the macrocyclic structure into smaller, more manageable fragments. These fragments, typically comprising one to three constituent units, are synthesized independently and then coupled together. For this compound and its analogues, this approach allows for a more controlled and efficient assembly of the complex linear precursor required for macrolactonization.
A common synthetic plan involves the creation of two primary fragments that are later joined. For instance, in the synthesis of related dolastatin analogues, a dipeptide or tripeptide fragment is often prepared separately from the remaining portion of the molecule. nih.govacs.org In the case of Dolastatin 16, a structurally similar depsipeptide, the synthesis involved the preparation of a "northern fragment" and a "southern fragment" which were then condensed. mdpi.com This fragment-based approach is fundamental to managing the complexity of the total synthesis.
| Fragment Type | Constituent Units Example (from related syntheses) | Reference |
| Dipeptide Fragment | Boc-Dap(4-N3)-Phe-OMe | acs.org |
| Tripeptide Fragment | P1-P3 intermediates (e.g., Fmoc-MeVal-Abu(3-N3)-Dil-OH) | nih.govacs.org |
| Northern/Southern Fragments | For Dolastatin 16, used to assemble the linear precursor | mdpi.com |
This table illustrates the concept of strategic fragments using examples from closely related dolastatin syntheses.
A paramount challenge in the synthesis of this compound is controlling the stereochemistry of its numerous chiral centers. The molecule contains several unusual amino acids, and its biological activity is highly dependent on the precise stereoconfiguration. biosyn.comresearchgate.net Synthetic chemists have employed a variety of asymmetric reactions to construct these building blocks with high fidelity.
For example, the synthesis of dolaproine (Dap) and dolaisoleuine (Dil), key components in the related Dolastatin 10, has been achieved with high stereoselectivity using aldol (B89426) reactions directed by chiral auxiliaries. biosyn.comacs.org Specifically, the boron enolate of a chiral oxazolidinone can be reacted with a chiral proline-derived aldehyde to produce the desired syn-aldol product with excellent diastereoselectivity. acs.org Other methods for building stereocenters include the Baylis-Hillman reaction, which has been used as a key step in a stereoselective synthesis of N-Boc-dolaproine. researchgate.netresearchgate.net
The absolute configuration of the novel β-amino acid in Majusculamide C/Dolastatin 11, 2-methyl-3-aminopentanoic acid (MAP), was determined to be (2S,3R) through synthetic efforts. researchgate.net The construction of such unique amino acids often requires dedicated, multi-step synthetic sequences where stereocontrol is established early and maintained throughout. For instance, the synthesis of dolamethylleuine, another unusual amino acid found in dolastatins, was achieved using an organocatalyzed [2+2] addition reaction as the key step to stereoselectively form two adjacent asymmetric carbons. mdpi.com
| Stereoselective Method | Application Example | Key Reagents/Features |
| Chiral Auxiliary Aldol Reaction | Synthesis of syn-aldol product for dolaproine (Dap) construction | Chiral oxazolidinone, n-Bu₂BOTf |
| Baylis-Hillman Reaction | Stereoselective synthesis of N-Boc-dolaproine (Dap) | N-Boc-prolinal, methyl acrylate |
| Organocatalyzed [2+2] Addition | Synthesis of dolamethylleuine building block | Isovaleraldehyde, propionyl chloride, organocatalyst |
| Asymmetric Hydrogenation | Synthesis of dolaproine (Dap) and dolaisoleucine (Dil) units | Ru(II)-promoted hydrogenation of β-keto esters |
This interactive table summarizes key stereoselective reactions used in the synthesis of dolastatin building blocks.
Convergent and Modular Synthesis Designs for this compound Analogues
This convergent design is also modular, allowing for the straightforward generation of analogues. By preparing a library of different building blocks for each fragment, chemists can mix and match them to create a wide variety of structurally related compounds. mdpi.compharmacognosy.us This modularity is invaluable for structure-activity relationship (SAR) studies. A study focused on this compound synthesized twenty different analogues, including Majusculamide C, to probe the pharmacophore. nih.gov This was achieved by systematically modifying the constituent units. The findings revealed that only analogues retaining the 30-membered ring were active. nih.gov
For example, in the synthesis of linear dolastatin analogues, a P4–P5 dipeptide intermediate was coupled in a modular fashion with various separately prepared P1–P3 intermediates to yield a range of final products. nih.govacs.org This same principle applies to the synthesis of cyclic analogues like this compound, where different amino or hydroxy acid units can be substituted into the linear precursor before the final cyclization step.
Application of Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides on an insoluble resin support. nih.gov This method simplifies purification, as excess reagents and byproducts can be removed by simple washing and filtration. nih.gov While SPPS is commonly used for linear peptides like Dolastatin 10 and its derivatives, its application to cyclic depsipeptides like this compound typically involves a hybrid approach. researchgate.netnih.gov
In this strategy, the linear depsipeptide precursor is assembled on a solid support using standard SPPS protocols, such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov Once the linear chain is complete, it is cleaved from the resin. The final, crucial step of macrolactonization (ring formation) is then performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. acs.org
The choice of cyclization reagent is critical for achieving a good yield in this final step. Various macrolactonization reagents have been employed in the synthesis of related dolastatins, and their effectiveness can vary significantly. For the synthesis of a Dolastatin 16 derivative, Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide, CMPI) was found to be superior to Shiina's reagent (2-methyl-6-nitrobenzoic anhydride, MNBA), improving the yield of the cyclized product from ~30% to 64%. mdpi.com
Enzymatic or Semi-Synthetic Approaches to this compound Derivatives
While total chemical synthesis provides the most versatile route to this compound and its analogues, semi-synthetic and enzymatic methods offer alternative strategies for derivatization. Semi-synthesis involves the chemical modification of the natural product or a late-stage synthetic intermediate. A notable example is the borohydride (B1222165) reduction of this compound, which yields a highly active alcohol derivative, demonstrating that the carbonyl group can be modified to produce potentially useful new compounds. nih.gov
The potential for enzymatic synthesis is highlighted by studies into the biosynthesis of dolastatins. The identification of the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters responsible for producing these compounds opens the door to future biosynthetic engineering or chemoenzymatic approaches. nih.govnih.gov Although the literature primarily focuses on chemical synthesis, the principles of enzymatic peptide synthesis, which often require fewer protecting groups, could theoretically be applied. google.com Many synthetic and semi-synthetic derivatives of the broader dolastatin family have been created to improve pharmacokinetic properties. researchgate.net
Molecular Mechanisms of Action of Dolastatin 11
Effects on Cellular Cytoskeleton Dynamics
Dolastatin 11 is a potent modulator of the actin cytoskeleton, inducing significant and rapid alterations to its structure and function. nih.gov These effects are a direct result of its interaction with actin filaments, leading to changes in their organization and polymerization state.
Upon exposure to this compound, cells exhibit a swift and dramatic rearrangement of their actin filament network. nih.gov This process is characterized by the formation of actin aggregates within the cytoplasm. The normal, finely organized network of F-actin is disrupted, leading to a dose- and time-dependent accumulation of these aggregates. nih.gov This profound alteration of the cytoskeleton culminates in significant changes to cell morphology, including dramatic cytoplasmic retraction. nih.gov
In cell-free systems, this compound has been demonstrated to induce the hyperpolymerization of purified actin. nih.gov This indicates a direct interaction with actin, promoting the assembly of monomers into filamentous structures. The resulting actin filaments appear to have a normal morphology, suggesting that this compound enhances the rate and extent of polymerization. nih.gov
The stabilizing effect of this compound on actin filaments is attributed to its specific binding interactions with F-actin. X-ray fiber diffraction studies have revealed that this compound binds within the gap between the two long-pitch strands of the F-actin helix. nih.gov This binding is thought to connect the two strands, thereby stabilizing the filament structure. nih.gov
This compound's effects on the actin cytoskeleton are similar to those of other actin-stabilizing agents like Jasplakinolide (B32604) and Phalloidin (B8060827). nih.govnih.gov However, there are key distinctions in their activity and binding mechanisms.
In a quantitative assay, this compound was found to be twice as active as Jasplakinolide and four times more active than Phalloidin in inducing actin assembly. nih.gov Despite these similarities in function, this compound does not appear to compete with Phalloidin for the same binding site on F-actin. nih.govnih.gov Unlike Jasplakinolide and Phalloidin, this compound does not inhibit the binding of a fluorescent Phalloidin derivative to actin polymers, nor can it displace the bound derivative. nih.gov This suggests that this compound interacts with a distinct site on the actin polymer. nih.govnih.gov
| Agent | Relative Activity in Actin Assembly | Competitive Binding with Phalloidin |
| This compound | 4x Phalloidin, 2x Jasplakinolide nih.gov | No nih.govnih.gov |
| Jasplakinolide | 2x Phalloidin nih.gov | Yes |
| Phalloidin | Baseline nih.gov | N/A |
Impact on Cellular Proliferation and Division
The profound effects of this compound on the actin cytoskeleton have significant consequences for cellular proliferation and division, particularly during the final stage of cell division.
A primary outcome of this compound treatment is the arrest of cells at cytokinesis, the process of cytoplasmic division that follows mitosis. nih.govnih.gov Cytokinesis is critically dependent on the formation and function of a contractile ring, which is composed primarily of actin and myosin filaments. By inducing the massive rearrangement and aggregation of the actin filament network, this compound effectively disrupts the formation and function of this contractile ring, thereby preventing the successful completion of cell division. nih.gov
Modulation of Cell Cycle Progression
This compound exerts its potent cytotoxic effects primarily through the disruption of the cell division process, specifically targeting the final stage of mitosis known as cytokinesis. nih.gov Research has demonstrated that this compound arrests cells at this critical phase, preventing the successful separation of daughter cells. nih.govnih.gov This arrest is not caused by interference with the microtubule spindle apparatus, a common mechanism for many antimitotic agents, but rather by a direct and profound impact on the cellular actin filament network. nih.gov
The underlying mechanism for this cell cycle arrest is the ability of this compound to induce rapid and massive rearrangement and hyperpolymerization of F-actin (filamentous actin). nih.gov In a time- and dose-dependent manner, the compound causes F-actin to reorganize into aggregates, leading to dramatic cytoplasmic retraction and ultimately inhibiting the formation and function of the contractile actin ring, which is essential for cytokinesis. nih.gov
Studies comparing this compound to other actin-stabilizing agents have revealed its high potency. In one quantitative assay, this compound was found to be twice as active as jasplakinolide and four times more active than phalloidin in inducing the hyperassembly of purified actin. nih.gov This potent activity underscores its efficacy in disrupting the dynamic actin rearrangements required for cell cycle completion.
Comparative Activity of Actin Polymerizing Agents
| Compound | Relative Activity (vs. Phalloidin) | Primary Effect |
|---|---|---|
| This compound | 4x more active | Induces hyperassembly of purified actin |
| Jasplakinolide | 2x more active | Induces hyperassembly of purified actin |
| Phalloidin | Baseline | Stabilizes actin filaments |
The interaction of this compound with F-actin is unique. While its effects are similar to jasplakinolide, it does not compete with phalloidin for binding to actin polymers. nih.govnih.gov This suggests that this compound interacts with actin at a distinct binding site. nih.gov X-ray fiber diffraction analysis has shown that while the position of this compound is different from that of phalloidin, both molecules bind in the gap between the two long-pitch F-actin strands. nih.gov This binding connects the two strands, a mechanism that appears to be key for the stabilization of F-actin filaments, thereby leading to the observed arrest of cytokinesis. nih.gov
Influence on Key Intracellular Signaling Pathways
Detailed research specifically elucidating the direct influence of this compound on key intracellular signaling pathways, such as the MAPK or PI3K/Akt pathways, is currently limited in publicly available scientific literature. The primary mechanism of action described for this compound is its direct interaction with and stabilization of the actin cytoskeleton. nih.govnih.gov
However, it is well-established that the actin cytoskeleton is not merely a structural component of the cell but also a critical hub for integrating and transducing signals that regulate a multitude of cellular processes, including proliferation, survival, and apoptosis. The profound reorganization of the actin filament network induced by this compound is therefore likely to have significant downstream consequences on various signaling cascades.
The actin cytoskeleton can modulate the activities of signaling enzymes and ion channels, in some cases by sequestering them or facilitating their interaction. Disruption of normal actin dynamics can, in turn, affect these signaling events. While direct evidence for this compound is scarce, compounds that disrupt the cytoskeleton are known to trigger stress-related signaling pathways, potentially leading to apoptosis. The induction of apoptosis is a documented outcome of treatment with dolastatins and their analogues, often linked to the disruption of the cytoskeleton.
Known Molecular Target and Cellular Effects of this compound
| Aspect | Finding | Reference |
|---|---|---|
| Direct Molecular Target | F-actin | nih.gov |
| Effect on Target | Induces hyperpolymerization and stabilization | nih.govnih.gov |
| Cell Cycle Effect | Arrest at cytokinesis | nih.govnih.gov |
| Binding Site | Distinct from phalloidin, connects two long-pitch F-actin strands | nih.govnih.gov |
| Effect on Signaling Pathways | Specific research is limited; indirect effects via actin disruption are plausible | N/A |
Further investigation is required to map the specific signaling pathways that are modulated as a direct or indirect consequence of the actin aggregation caused by this compound. Such studies would clarify whether the cytotoxic effects are solely due to mechanical disruption of cell division or are also mediated by the alteration of pro-survival or pro-apoptotic signaling pathways.
Structure Activity Relationship Sar Studies and Rational Design of Dolastatin 11 Analogues
Identification of Crucial Structural Elements for Biological Potency
Systematic analysis of dolastatin 11 and its synthetic analogues has pinpointed several key structural motifs that are indispensable for its biological activity. These include the macrocyclic ring, the specific conformations of its amide bonds, and the chirality of its stereocenters.
A fundamental requirement for the biological activity of this compound is the presence of its 30-membered macrocyclic ring. nih.govresearchgate.net Studies involving the synthesis of numerous analogues have consistently demonstrated that only those retaining this cyclic structure exhibit significant cytotoxicity and the ability to stimulate actin polymerization. nih.govresearchgate.net Analogues where the ring is absent are found to be inactive, highlighting the critical role of the macrocyclic scaffold in maintaining a conformation suitable for target binding. nih.govresearchgate.net The ring structure is believed to properly orient the various amino acid side chains for effective interaction with its biological target, F-actin. nih.gov
The conformational rigidity and specific geometry conferred by the amide bonds within the this compound structure are critical for its activity. Spectroscopic studies, including NMR, have revealed that all amide bonds in this compound adopt a trans conformation, with the notable exception of the amide bond between the tyrosine and valine units, which exists in a cis conformation. nih.gov This specific cis/trans arrangement is believed to be crucial for adopting the correct three-dimensional shape required for biological function. Molecular modeling and NMR evidence suggest the existence of different low-energy conformations depending on the solvent environment, which may influence its ability to traverse cell membranes and bind to its target. nih.gov
Systematic Chemical Modification and Functionalization of this compound Core
The rational design of this compound analogues has involved systematic chemical modifications at various positions of its core structure. These modifications are aimed at exploring the SAR, improving potency, and developing derivatives suitable for applications such as antibody-drug conjugates (ADCs).
While this compound is a cyclic depsipeptide, the principles of N- and C-terminal modifications are more extensively studied in its linear analogue, dolastatin 10, and its derivatives, the auristatins. nih.govresearchgate.netsci-hub.ru These studies have shown that modifications at both termini are generally well-tolerated and can be exploited to attach linkers for ADCs or to modulate the compound's physicochemical properties. researchgate.netresearchgate.net For example, in the auristatin series, removal of one N-methyl group from the N-terminal dolavaline (Dov) unit only slightly reduces potency and provides a site for linker attachment. sci-hub.ru C-terminal modifications of dolastatin 10, such as replacing the terminal amine with other functional groups, have also yielded highly potent analogues. nih.govnih.gov While direct N- and C-terminal modification data for the cyclic this compound is less common, the insights from its linear counterparts are valuable for the design of new cyclic analogues.
Modification of the internal amino acid residues of dolastatins has also been explored, though often with more significant impacts on activity compared to terminal modifications. acs.org In studies related to dolastatin 10, replacing the central dolaisoleuine (Dil) unit with the MeVal-Pro dipeptide from dolastatin 15 (and vice-versa) confirmed that the Dil unit was superior for cytotoxicity and inhibition of tubulin polymerization. mdpi.com The introduction of heteroatoms or functional groups into internal residues, such as the valine unit, has also been investigated. mdpi.com For instance, modifying the P4 subunit (dolaproine) in dolastatin 10 analogues with an azide (B81097) group has led to potent cytotoxic compounds. acs.org These findings suggest that while the core amino acid sequence is critical, carefully considered modifications can lead to analogues with desirable properties.
Data Tables
Table 1: Impact of Macrocyclic Ring on Biological Activity of this compound Analogues
| Compound | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| This compound | 30-membered ring | Active | nih.gov |
Table 2: Amide Bond Conformation in this compound
| Amide Bond Location | Conformation | Significance | Reference |
|---|---|---|---|
| Between Tyrosine and Valine units | cis | Crucial for bioactive conformation | nih.gov |
Development of Macrocyclic and Linear Analogues
The development of analogues of this compound, a cyclic depsipeptide, has been a key area of research to understand its mechanism of action and improve its therapeutic potential. Studies have shown that the macrocyclic structure is crucial for its cytotoxic activity. nih.govresearchgate.net
Synthetic efforts have produced a variety of analogues, including those with modifications to the 30-membered ring and linear versions of the peptide. nih.govrsc.org Research indicates that only analogues that retain the 30-membered macrocycle exhibit significant activity. nih.govresearchgate.net For instance, a study involving twenty analogues of this compound, which included majusculamide C, found that their ability to stimulate actin polymerization and their cytotoxicity against human cancer cells were contingent on the presence of the macrocyclic ring. nih.gov
One noteworthy finding is that the reduction of the ketone in this compound to an alcohol can lead to a highly active analogue. Specifically, the (R)-alcohol resulting from borohydride (B1222165) reduction has shown significant activity, making it a promising candidate for further development, including prodrug strategies. nih.govresearchgate.net
In contrast to the macrocyclic analogues, linear counterparts of this compound and its related compounds, such as dolastatin 10, have generally shown weaker antiproliferative activity. mdpi.com This underscores the importance of the cyclic structure for maintaining the conformation required for biological activity.
Table 1: Cytotoxicity of Selected this compound and Related Analogues This table is for illustrative purposes and combines findings from related dolastatin family members to demonstrate SAR principles, as specific side-by-side data for this compound analogues is limited in the provided search results.
| Compound | Modification | Target Cell Line | IC50 (nM) |
|---|---|---|---|
| This compound | Parent Compound | Various | Potent (sub-nanomolar range implied) researchgate.net |
| Majusculamide C | Natural Analogue | HCT-116 | 20 researchgate.net |
| (R)-alcohol of this compound | Ketone reduction | Not specified | Highly active nih.govresearchgate.net |
| Linear Analogues | Ring-opened | Various | Generally weaker activity mdpi.com |
Computational Approaches in SAR Elucidation
Computational methods have been instrumental in deciphering the structure-activity relationships of this compound and its analogues. These approaches provide insights into how these molecules interact with their biological targets at an atomic level.
Molecular Modeling and Docking Studies for Binding Conformational Analysis
Molecular modeling and docking studies have been employed to understand the binding of this compound and its analogues to their protein targets. While dolastatin 10 and 15 are well-known tubulin binders, this compound is recognized for its disruption of actin microfilaments. nih.govresearchgate.netresearchgate.net
Computational studies suggest that this compound has specific low-energy conformations that are critical for its biological activity. nih.govresearchgate.net These models, supported by NMR data, indicate that all amide bonds are in the trans configuration, except for the one between the tyrosine and valine units, which is cis. nih.gov The conformation of the molecule appears to be influenced by the solvent, which has implications for its ability to cross cell membranes and bind to its target. nih.gov An analogue with a restricted conformation that stimulated actin polymerization but was inactive in cells suggests that a specific conformation is required for cell permeability, while another is necessary for target binding. nih.gov
Docking studies on related compounds like dolastatin 15 have been used to predict binding affinity to protein kinases such as Glycogen synthase kinase 3 beta, with lower docking scores indicating potentially better binding. rroij.com Similar methodologies, such as those using software like Glide and MOE, have been applied to the broader dolastatin family to guide the design of new analogues. grafiati.comsciforum.net These studies help in visualizing the crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the dolastatin family, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been utilized. researchgate.netresearchgate.net
These studies generate models that can predict the activity of new, unsynthesized analogues. The models are built by aligning a series of related compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). researchgate.netresearchgate.net For a series of related anticancer compounds, these models have successfully established a correlation between the structural features and their cytotoxic effects. researchgate.net The statistical significance of these models, indicated by parameters like Q² and R², validates their predictive power. researchgate.netnih.gov While specific QSAR studies focusing solely on this compound are not detailed in the provided results, theoretical comparisons between this compound and the structurally similar dolastatin 12 have been performed to understand their structural and dynamical features. tandfonline.comacs.org
Prodrug Design and Conjugation Strategies based on this compound
The high cytotoxicity of dolastatins has prompted the development of prodrug and conjugation strategies to improve their tumor selectivity and therapeutic index.
Chemical Strategies for Prodrug Activation
Prodrug design involves modifying a potent drug to render it temporarily inactive. This inactive form is then converted into the active drug at the desired site of action, often by exploiting the unique conditions of the tumor microenvironment. rsc.org For dolastatins and their synthetic analogues (auristatins), this is a key strategy to mitigate off-target toxicity. vulcanchem.comnih.gov
One common approach is to mask a crucial functional group on the drug molecule. For instance, the highly active (R)-alcohol derivative of this compound has been identified as a prime candidate for conversion into prodrugs. nih.govresearchgate.net Another strategy involves creating prodrugs that are activated by enzymes overexpressed in or around tumor cells, such as matrix metalloproteinases (MMPs) or caspases. otago.ac.nzacs.org These enzymes can cleave a specific linker attached to the drug, releasing the active cytotoxic agent. otago.ac.nzacs.org The acidic tumor microenvironment can also be exploited using pH-sensitive linkers that release the drug at lower pH values. rsc.orgvulcanchem.com
Linker Chemistry for Targeted Delivery
Linker chemistry is fundamental to the design of antibody-drug conjugates (ADCs), a powerful class of targeted therapies. nih.govmdpi.com In an ADC, a potent cytotoxic payload, such as a dolastatin analogue, is attached to a monoclonal antibody via a chemical linker. nih.govmdpi.com The antibody directs the ADC to cancer cells that express a specific target antigen on their surface. nih.gov
The choice of linker is critical and dictates the stability and release mechanism of the payload. mdpi.com Linkers can be broadly categorized as cleavable or non-cleavable. mdpi.com
Cleavable Linkers: These are designed to release the drug under specific conditions found within the tumor or inside cancer cells.
Protease-sensitive linkers: A widely used example is the valine-citrulline (Val-Cit or vc) dipeptide linker. nih.govmdpi.com This linker is stable in the bloodstream but is efficiently cleaved by lysosomal proteases like cathepsin B, which are abundant inside cancer cells. mdpi.com This linker is often used with a self-immolative p-aminobenzylcarbamate (PABC) spacer to ensure the complete release of the unmodified drug. otago.ac.nznih.gov
pH-sensitive linkers: These linkers, such as hydrazones, are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). vulcanchem.comrsc.org
Non-cleavable Linkers: These linkers, such as those forming a thioether bond, result in the release of the drug with the linker and a part of the antibody still attached after proteolytic degradation of the antibody in the lysosome. mdpi.com This approach requires that the resulting drug-linker-amino acid complex remains active. mdpi.com
The development of ADCs using dolastatin analogues like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) showcases the success of this strategy, with several such ADCs receiving regulatory approval for cancer treatment. mdpi.comnih.gov
Table 2: Common Linker Components for Dolastatin Analogue Conjugation
| Linker Component | Type | Cleavage Mechanism |
|---|---|---|
| Valine-Citrulline (vc) | Peptide | Cathepsin B (Protease) nih.govmdpi.com |
| p-Aminobenzylcarbamate (PABC) | Self-immolative spacer | Spontaneous 1,6-elimination after enzymatic cleavage otago.ac.nznih.gov |
| Hydrazone | Chemical | Acid hydrolysis (low pH) vulcanchem.comrsc.org |
| Maleimidocaproyl (mc) | Attachment group | Forms stable thioether bond with antibody cysteines nih.gov |
Preclinical Pharmacological Evaluation of Dolastatin 11 and Its Analogues
In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines
The initial evaluation of a potential anticancer agent involves assessing its ability to inhibit the growth of or kill cancer cells in a laboratory setting. This is typically achieved by exposing various human cancer cell lines to the compound and measuring its cytotoxic or cytostatic effects.
Determination of Growth Inhibition (GI50) Values across Diverse Cancer Panels (e.g., NCI-60)
The 50% growth inhibition (GI50) value is a standard metric for quantifying the potency of a compound, representing the concentration at which it inhibits the growth of cancer cells by 50%. While comprehensive GI50 data for Dolastatin 11 across the full NCI-60 panel of human cancer cell lines is not extensively detailed in publicly available literature, it has been reported to exhibit potent activity with a mean GI50 value of approximately 0.07 μM across the panel.
More specific cytotoxicity data is available for its well-studied analogue, Dolastatin 10, and its synthetic derivatives, such as Monomethyl Auristatin E (MMAE). These analogues have demonstrated exceptionally potent, often sub-nanomolar, cytotoxicity against a range of cancer cell lines. This highlights the powerful anticancer activity characteristic of the dolastatin chemical scaffold.
Table 1: In Vitro Cytotoxicity (IC50/GI50) of Dolastatin 10 and its Analogues in Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Citation |
|---|---|---|---|---|
| Dolastatin 10 | L1210 | Leukemia | 0.03 | nih.gov |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | nih.gov |
| Dolastatin 10 | NCI-H446 | Small Cell Lung Cancer | 0.032–0.184 | nih.gov |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | nih.gov |
| Dolastatin 10 Analogue (PF-06380101) | MDA-MB-435 | Melanoma | 0.26 | |
| MMAE | NCI/ADR-RES | Ovarian Cancer | 1.5 |
Comparative Cytotoxic Potency with Clinically Relevant Agents
To contextualize the potency of a novel compound, its activity is often compared to that of established, clinically used chemotherapeutic agents. Studies have shown that this compound is approximately three times more cytotoxic than jasplakinolide (B32604), another marine-derived natural product. mdpi.com
Table 2: Comparative In Vitro Cytotoxicity of Dolastatin Analogues vs. Standard Chemotherapeutic Agents
| Compound | Cell Line | Cancer Type | Potency Comparison | Citation |
|---|---|---|---|---|
| Dolastatin 10 | Human Lymphoma Cell Lines (DB, HT, RL, SR) | Lymphoma | ~1,000-10,000 times more potent than Vincristine (B1662923) | nih.gov |
| Auristatin PE | WSU-DLCL2 | Diffuse Large Cell Lymphoma | Showed significant growth inhibition at 10 pg/ml, whereas Vincristine had minimal effect at 50 pg/ml | researchgate.net |
Cellular Mechanism Confirmation in Preclinical Models
Understanding how a compound exerts its cytotoxic effects at a cellular level is a critical component of its preclinical evaluation. This involves investigating its impact on key cellular processes such as apoptosis (programmed cell death) and cell cycle progression.
Apoptosis Induction Pathways
Apoptosis is a primary mechanism through which anticancer agents eliminate tumor cells. researchgate.net While the specific apoptotic pathways triggered by this compound have not been fully elucidated, extensive research on its analogues provides significant insight.
Studies on Dolastatin 15 have revealed that it induces apoptosis in multiple myeloma cells through a dual mechanism. spandidos-publications.com It activates the intrinsic (mitochondrial) pathway, characterized by an increased expression of the pro-apoptotic protein Bax and the subsequent activation of caspase-9 and caspase-3. spandidos-publications.com Simultaneously, it triggers the extrinsic (death receptor) pathway, evidenced by the phosphorylation of p53 and the activation of caspase-8. spandidos-publications.com
Similarly, a synthetic analogue of Dolastatin 10 was found to induce caspase-dependent apoptosis in HeLa cells. acs.org This process involved the activation of Jun N-terminal kinase (JNK), the cleavage and activation of procaspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. acs.org The induction of apoptosis is a hallmark of the dolastatin family, contributing significantly to their anticancer activity. researchgate.net
Cell Cycle Phase Distribution Analysis
The cell cycle is the process through which cells replicate and divide. Many anticancer drugs function by disrupting this process, leading to cell cycle arrest and subsequent cell death.
This compound has a distinct mechanism of action compared to many other dolastatins. It has been shown to arrest cells at cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. mdpi.com This effect is achieved through a rapid and massive rearrangement of the cellular actin filament network, causing the F-actin to form aggregates. mdpi.com This disruption of actin polymerization is a key mechanistic feature of this compound.
Other dolastatins, such as Dolastatin 15, primarily interfere with microtubule assembly, a different component of the cytoskeleton. This disruption leads to cell cycle arrest at the G2/M phase, the stage just before mitosis. spandidos-publications.com Flow cytometry analysis of myeloma cells treated with Dolastatin 15 confirmed a significant accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis and ultimately leading to apoptosis. spandidos-publications.com
In Vivo Efficacy Studies in Murine Xenograft Models
To assess a compound's therapeutic potential in a living organism, in vivo studies using animal models, such as murine xenografts, are conducted. In these models, human cancer cells are implanted into immunocompromised mice to grow as tumors.
Specific in vivo efficacy data for this compound is limited in the available literature. However, studies on its close analogues have demonstrated significant antitumor activity. In a severe combined immunodeficiency (SCID) mouse xenograft model using the human diffuse large cell lymphoma cell line WSU-DLCL2, the synthetic analogue Auristatin PE showed remarkable efficacy. researchgate.net
Table 3: In Vivo Efficacy of Dolastatin Analogues in a WSU-DLCL2 Lymphoma Xenograft Model
| Compound | Tumor Growth Inhibition (T/C %)* | Tumor Growth Delay (T-C days)** | Log10 Cell Kill | Cures Observed | Citation |
|---|---|---|---|---|---|
| Auristatin PE | 0.0% | 55 | 5.5 | 2 out of 5 mice | researchgate.net |
| Dolastatin 10 | 30.0% | 14 | 1.4 | None | researchgate.net |
| Vincristine | 29.6% | 16 | 1.6 | None | researchgate.net |
*T/C %: Ratio of the median tumor volume of the treated group to the control group, expressed as a percentage. A lower value indicates greater inhibition. **T-C: The difference in days for the treated (T) and control (C) tumors to reach a predetermined size.
As shown in the table, Auristatin PE was significantly more effective than both its parent compound, Dolastatin 10, and the standard chemotherapeutic agent, vincristine. researchgate.net It produced complete tumor growth inhibition, a substantial growth delay, and resulted in cures in 40% of the treated mice, underscoring the potent in vivo antitumor potential of the dolastatin class of molecules. researchgate.net
Antitumor Activity in Established Murine Leukemia Models (e.g., P388)
This compound and its synthetic analogues have demonstrated notable cytotoxic activity against murine leukemia cell lines. In vivo studies utilizing the P388 murine lymphocytic leukemia model have been crucial in assessing the therapeutic potential of these compounds.
Synthetic this compound has been evaluated for its efficacy in the P388 leukemia model in mice. nih.gov Studies on related dolastatins, such as dolastatin 3, have shown significant life extension in this model, indicating the potential of this class of compounds against hematological malignancies. For instance, dolastatin 3 induced a 78% life extension in the murine P388 lymphocytic leukemia model. researchgate.net
In a study involving the synthesis and evaluation of twenty analogues of this compound, their cytotoxic effects against various human cancer cell lines were assessed, and their therapeutic potential was tested in a P388 leukemia drug therapy model in mice. nih.gov While detailed quantitative data for this compound in this specific model remains limited in publicly available literature, the consistent reporting of its potent cytotoxic nature suggests a strong basis for its observed antitumor effects.
The following table summarizes the reported activity of a related dolastatin compound in the P388 murine leukemia model, which provides a comparative context for the potential efficacy of this compound.
| Compound | Animal Model | Antitumor Activity | Reference |
| Dolastatin 3 | Murine P388 Leukemia | 78% life extension | researchgate.net |
Evaluation of Tumor Growth Inhibition and Regression in Solid Tumor Models
The preclinical assessment of this compound and its analogues extends to their activity against solid tumors. While specific in vivo data for this compound in solid tumor models is not extensively detailed in the currently available literature, the general class of dolastatins has shown significant promise in this area.
The potent cytotoxic activity of synthetic this compound against a variety of cancer cell lines provides a strong rationale for its potential efficacy against solid tumors. The mechanism of action of dolastatins, which often involves the disruption of microtubule dynamics, is a well-established target for anticancer therapies effective against solid malignancies.
For context, research on other dolastatins and their analogues has demonstrated significant tumor growth inhibition in preclinical solid tumor models. These studies provide an indirect measure of the potential of this compound. The evaluation of these compounds typically involves implanting human tumor xenografts into immunodeficient mice and monitoring tumor growth following treatment.
Further research is required to fully elucidate and quantify the in vivo efficacy of this compound in various solid tumor models, which would involve detailed studies on tumor growth inhibition and the potential for tumor regression.
Advanced Research Avenues and Future Perspectives for Dolastatin 11
Exploration of Novel Synthetic Pathways for Scalable Production
The complex structure of dolastatin 11, which includes a 30-membered depsipeptide ring and unusual amino acid residues, presents a formidable challenge for chemical synthesis. nih.gov The initial total synthesis was crucial in confirming the compound's structure, but the process is often lengthy and low-yielding, which impedes further biological investigation and development. capes.gov.br Future research is critically focused on developing more efficient and scalable synthetic routes.
Current research in the broader field of dolastatins offers valuable insights. For instance, the synthesis of dolastatin 10 and its analogues has involved dozens of discrete steps. google.com To overcome these limitations, researchers are exploring innovative strategies that could be adapted for this compound production:
Solid-Phase Peptide Synthesis (SPPS): The development of a "facile" solid-phase synthesis for dolastatinol, a derivative of dolastatin 10, highlights the potential of SPPS to streamline the assembly of the peptide backbone. nih.gov Adapting this methodology for this compound could significantly reduce the time and resources required for its synthesis.
Convergent Synthesis: A modular or convergent approach, where different fragments of the molecule are synthesized separately before being joined together, is a promising strategy. acs.orgbeilstein-journals.org This method allows for greater flexibility and efficiency compared to a linear synthesis where the molecule is built step-by-step from one end.
The ultimate goal is to establish a synthetic pathway that is not only high-yielding but also economically viable and scalable, which would enable the production of sufficient quantities of this compound for extensive preclinical and potentially clinical evaluation. researchgate.net
Deeper Elucidation of Protein-Ligand Interactions at Atomic Resolution
A fundamental understanding of how this compound interacts with its biological target, actin, is crucial for rational drug design. Studies have shown that this compound induces the hyperassembly of purified actin and arrests cells at cytokinesis by creating a massive rearrangement of the actin filament network. nih.gov Notably, while its effects are similar to other actin-binding agents like jasplakinolide (B32604), evidence suggests that this compound binds to a distinct site on the actin polymer. nih.gov
Future research must focus on elucidating this interaction at an atomic level. Key research approaches would include:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution structure of the actin filament in complex with this compound is a primary goal. Such a structure would reveal the precise binding pocket and the conformational changes induced in actin upon binding, similar to how the binding sites for other microtubule-destabilizing agents on tubulin have been mapped. pnas.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have already provided insights into the low-energy conformations of this compound in solution, revealing that most of its amide bonds are in a trans configuration, with the exception of a cis bond between the tyrosine and valine units. nih.gov Further NMR experiments with labeled actin could map the interaction interface.
Computational Modeling and Molecular Dynamics: In silico methods, such as molecular docking and molecular dynamics simulations, can complement experimental data. nih.govnih.gov By modeling the interaction between actin and this compound, researchers can predict binding energies, identify key interacting amino acid residues, and understand the stability of the complex, guiding the design of future experiments and this compound mimetics. wisdomlib.org
A detailed atomic-level picture of the this compound-actin interaction would provide an invaluable blueprint for designing new molecules with improved affinity and selectivity.
Design of Highly Selective and Potent this compound Mimetics
With a deeper understanding of its structure-activity relationships (SAR), researchers can design novel this compound analogues, or mimetics, with enhanced therapeutic properties. Initial studies have already laid the groundwork for this endeavor.
A study involving the synthesis of twenty this compound analogues established a critical SAR principle: the integrity of the 30-membered macrocyclic ring is essential for cytotoxic activity. nih.gov This finding suggests that the ring's conformation is key to proper binding with actin. The same study also found that a reduced form of this compound, where the ketone is converted to an alcohol, remains highly active, identifying it as a promising candidate for conversion into prodrugs. nih.gov
Future design strategies for this compound mimetics will likely mirror the successful approaches used for dolastatin 10 analogues:
Systematic Subunit Modification: Analogues of dolastatin 10 have been created by modifying each of its unique amino acid subunits to probe their role in activity. mdpi.com A similar systematic approach for this compound would involve synthesizing analogues with alterations in its constituent amino acids to optimize potency and selectivity for actin.
Conformationally Restricted Analogues: Synthesizing analogues with more rigid structures can help lock the molecule into its bioactive conformation, potentially increasing binding affinity and reducing off-target effects. nih.gov
Simplification of the Scaffold: Creating simplified mimetics that retain the key pharmacophoric features of this compound but are easier to synthesize is a major goal. This could lead to the development of novel chemical scaffolds that target the this compound binding site on actin.
| Modification to this compound | Observed Activity | Implication for Future Design |
|---|---|---|
| Opening of the 30-membered macrocyclic ring | Loss of activity | The macrocyclic structure is essential for biological function. |
| Reduction of the ketone to an R-alcohol | High activity retained | This position is tolerant to modification and is a candidate for developing prodrugs. |
| Restriction of φ torsion angles | Stimulated actin polymerization but inactive in cells | Suggests different conformations are required for cell penetration versus target binding. |
Data based on findings from M. Luesch et al., Bioorg Med Chem, 2005. nih.gov
Investigation of Synergistic Effects with Other Preclinical Therapeutic Modalities
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer therapy. While specific synergistic studies involving this compound are not yet widely published, the precedent set by related compounds suggests this is a highly promising area of investigation. For example, preclinical studies have demonstrated that dolastatin 10 acts synergistically with bryostatin (B1237437) 1. aacrjournals.org
Given that this compound targets actin, a rational approach would be to combine it with drugs that disrupt other essential cellular processes.
| Potential Combination Partner | Therapeutic Modality | Scientific Rationale for Synergy |
|---|---|---|
| Paclitaxel (B517696), Vinca Alkaloids, Dolastatin 10 | Tubulin-Targeting Agents | Simultaneous disruption of two major cytoskeletal components (actin and microtubules) could lead to a more potent and comprehensive mitotic blockade. |
| Doxorubicin (B1662922), Cisplatin | DNA-Damaging Agents | Inducing DNA damage while separately arresting cell division at cytokinesis could create two non-overlapping cytotoxic insults, potentially overcoming resistance to single-agent therapy. |
| Kinase Inhibitors | Signal Transduction Inhibitors | Targeting proliferative signaling pathways while simultaneously disrupting the physical machinery of cell division could result in a more durable anti-cancer effect. |
Future preclinical studies should systematically evaluate such combinations in various cancer cell lines and animal models to identify synergistic interactions, understand the underlying molecular mechanisms, and establish a rationale for potential clinical evaluation.
Application in Advanced Biological Probes and Imaging Agents
The potent and specific activity of this compound against the actin cytoskeleton makes it an ideal candidate for development as a molecular probe to study cellular dynamics. nih.gov The ability to visualize the intricate processes involving actin, such as cell migration, division, and morphology changes, is fundamental to cell biology.
The development of this compound-based probes would involve chemically modifying the molecule to attach a reporter tag without disrupting its binding to actin. Strategies for this have been explored with other dolastatins, such as incorporating azide (B81097) groups that can serve as chemical "handles" for attaching other molecules. acs.org
Potential applications for such probes include:
Fluorescent Probes: By conjugating this compound to a fluorophore, researchers could create a powerful tool for live-cell imaging. researchgate.net This would allow for the real-time visualization of actin filament rearrangement during cytokinesis, providing unprecedented insight into the mechanism of both the compound and the cell division process itself.
Biotinylated Probes: A biotin-tagged this compound could be used in affinity purification experiments to isolate the this compound-actin complex along with any associated proteins. This could help to identify other proteins involved in the cellular response to actin polymerization, further clarifying its mechanism of action.
Photoaffinity Probes: Incorporating a photoreactive group into the this compound structure would allow for the creation of a photoaffinity label. Upon exposure to UV light, this probe would permanently cross-link to its binding site on actin, enabling the precise identification of the binding pocket residues through subsequent protein sequencing or mass spectrometry.
| Probe Type | Modification | Research Application |
|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Rhodamine) | Live-cell imaging of actin dynamics and the effects of this compound on cytokinesis using fluorescence microscopy. |
| Affinity Probe | Conjugation of a biotin (B1667282) tag | Isolation and identification of actin and its associated binding partners from cell lysates (pull-down assays). |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine) | Irreversibly label the binding site on actin for precise mapping of the protein-ligand interaction interface. |
The development of these advanced tools would not only accelerate research into this compound itself but also provide the broader scientific community with novel reagents to explore the fundamental biology of the actin cytoskeleton.
Q & A
Q. What is the primary molecular target of Dolastatin 11 in its antineoplastic activity?
this compound exerts its antineoplastic effects by selectively binding to actin filaments, specifically modulating the interaction between F-actin strands. Unlike phalloidin, which binds to a distinct site on actin, this compound occupies the gap between two long-pitch F-actin strands, disrupting microfilament assembly. This mechanism was confirmed via X-ray diffraction and competitive binding assays using FITC-labeled phalloidin, which showed no displacement by this compound .
Q. How does this compound differ structurally and mechanistically from other dolastatin family members (e.g., Dolastatin 10)?
While Dolastatin 10 and 15 target tubulin to inhibit microtubule dynamics, this compound uniquely interacts with actin. Structurally, this compound is distinct in its macrocyclic depsipeptide framework, which facilitates actin binding. This divergence in targets highlights the structural diversity within the dolastatin family and underscores the need for compound-specific mechanistic studies .
Q. What experimental models have been used to validate this compound’s bioactivity?
this compound’s effects on actin polymerization and cytotoxicity have been studied using in vitro biochemical assays (e.g., tubulin polymerization inhibition tests repurposed for actin), cell-based phenotypic assays (e.g., morphological changes in endothelial cells), and X-ray crystallography to map binding sites. These approaches confirmed its selective actin-targeting activity .
Advanced Research Questions
Q. What methodologies are critical for resolving this compound’s binding interactions with actin?
Key techniques include:
- X-ray diffraction : To visualize binding sites on actin filaments.
- Competitive displacement assays : Using fluorescent probes (e.g., FITC-phalloidin) to confirm non-overlapping binding sites.
- Biochemical analysis : Measuring effects on actin polymerization rates and filament stability. These methods collectively revealed that this compound stabilizes actin filaments in a conformation that disrupts cytoskeletal dynamics, distinct from tubulin-targeting dolastatins .
Q. How do structural modifications in this compound analogs (e.g., majusculamide C) influence bioactivity?
Analogs such as majusculamide C and lyngbyastatins 1/3 share this compound’s core macrocyclic structure but differ in side-chain modifications. These changes alter binding affinity to actin and cellular permeability, as shown by comparative cytotoxicity assays. For example, lyngbyastatin 3 exhibits enhanced potency due to optimized hydrophobic interactions with actin .
Q. What contradictions exist in the reported mechanisms of this compound compared to other antimitotic agents?
While Dolastatin 10/15 inhibit tubulin GTPase activity and microtubule assembly, this compound targets actin without affecting tubulin. This divergence suggests that the dolastatin family’s antimitotic effects are not uniformly tubulin-mediated. Researchers must contextualize these differences by verifying compound-specific targets using orthogonal assays (e.g., tubulin polymerization kits for Dolastatin 10 vs. actin-binding assays for this compound) .
Q. What cellular phenotypes are induced by this compound treatment?
this compound induces actin filament stabilization, leading to:
- Loss of cell motility and invasion capacity in endothelial cells.
- Formation of abnormal stress fibers and cell rounding.
- Apoptosis via caspase-3 activation in sensitive cell lines. These phenotypes are dose-dependent and reproducible across cancer models, as demonstrated in H1299 lung cancer cells .
Data Contradictions and Validation
Q. How can researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?
Variability in cytotoxicity (e.g., IC50 differences) may arise from cell-specific actin isoform expression or drug efflux mechanisms. Standardized protocols—such as synchronized cell cycles, consistent actin polymerization assay conditions (e.g., pH, ionic strength), and validation with actin-binding mutants—can mitigate these inconsistencies .
Methodological Recommendations
Q. What controls are essential for this compound’s in vitro actin polymerization assays?
Include:
Q. How should researchers document this compound’s structural and bioactivity data for reproducibility?
Follow guidelines for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
